

## Comparative Analysis of BI 01383298 Cross-Reactivity with Other Transporters

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **BI 01383298**, a potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5), against a panel of other transporters and off-target proteins. The data presented herein is intended to assist researchers in evaluating the selectivity of **BI 01383298** for their studies.

## **Executive Summary**

**BI 01383298** is a high-affinity inhibitor of the human SLC13A5 transporter, with IC50 values of 24 nM in HepG2 cells endogenously expressing the transporter and 56 nM in HEK293 cells overexpressing it. Extensive screening has demonstrated its high selectivity. This guide summarizes the available cross-reactivity data and provides the methodologies for the key experiments.

## **Cross-Reactivity Data**

**BI 01383298** was evaluated for off-target activity against a broad panel of transporters, ion channels, enzymes, and receptors. The primary screening was conducted by Eurofins using their SafetyScreen44<sup>™</sup> panel. The results indicate a very favorable selectivity profile.

## **Selectivity Against SLC13 Family Members**

**BI 01383298** exhibits over 1000-fold selectivity for human SLC13A5 over its closest family members, SLC13A2 and SLC13A3.[1] It is also significantly less active on the mouse ortholog



#### of SLC13A5.[1][2]

| Transporter      | Cell Line                  | Assay                                | IC50 (nM) | Selectivity<br>Fold vs.<br>hSLC13A5<br>(HepG2) |
|------------------|----------------------------|--------------------------------------|-----------|------------------------------------------------|
| Human<br>SLC13A5 | HepG2                      | [ <sup>14</sup> C]-Citrate<br>Uptake | 24        | 1                                              |
| Human<br>SLC13A5 | HEK293<br>(overexpressing) | [ <sup>14</sup> C]-Citrate<br>Uptake | 56        | 0.43                                           |
| Human<br>SLC13A2 | HEK293<br>(overexpressing) | [ <sup>14</sup> C]-Citrate<br>Uptake | >100,000  | >4167                                          |
| Human<br>SLC13A3 | HEK293<br>(overexpressing) | [ <sup>14</sup> C]-Citrate<br>Uptake | >100,000  | >4167                                          |
| Mouse SLC13A5    | HEK293<br>(overexpressing) | [ <sup>14</sup> C]-Citrate<br>Uptake | >100,000  | >4167                                          |

## Off-Target Liability Panel (Eurofins SafetyScreen44™)

**BI 01383298** was tested at a concentration of 10 μM against the 44 targets in the Eurofins SafetyScreen44<sup>TM</sup> panel. It demonstrated greater than 100-fold selectivity for 42 of the 44 targets and greater than 10-fold selectivity for the remaining two. The data below summarizes targets with any notable activity; for the majority of the 44 targets, inhibition was negligible.



| Target                               | Assay Type | % Inhibition at 10 μM |
|--------------------------------------|------------|-----------------------|
| SLC13A5 (h)                          | Functional | 100% (IC50 = 24 nM)   |
| Adenosine A2A Receptor               | Binding    | <25%                  |
| Adrenergic α1A Receptor              | Binding    | <25%                  |
| Adrenergic α2A Receptor              | Binding    | <25%                  |
| Adrenergic β1 Receptor               | Binding    | <25%                  |
| Adrenergic β2 Receptor               | Binding    | <25%                  |
| Cannabinoid CB1 Receptor             | Binding    | <25%                  |
| Cannabinoid CB2 Receptor             | Binding    | <25%                  |
| Cholecystokinin CCK1 (CCKA) Receptor | Binding    | <25%                  |
| Dopamine D1 Receptor                 | Binding    | <25%                  |
| Dopamine D2S Receptor                | Binding    | <25%                  |
| Endothelin ET-A Receptor             | Binding    | <25%                  |
| Histamine H1 Receptor                | Binding    | <25%                  |
| Histamine H2 Receptor                | Binding    | <25%                  |
| Muscarinic M1 Receptor               | Binding    | <25%                  |
| Muscarinic M2 Receptor               | Binding    | <25%                  |
| Muscarinic M3 Receptor               | Binding    | <25%                  |
| Opioid δ2 (DOP) Receptor             | Binding    | <25%                  |
| Opioid κ (KOP) Receptor              | Binding    | <25%                  |
| Opioid μ (MOP) Receptor              | Binding    | <25%                  |
| Serotonin 5-HT1A Receptor            | Binding    | <25%                  |
| Serotonin 5-HT1B Receptor            | Binding    | <25%                  |
| Serotonin 5-HT2A Receptor            | Binding    | <25%                  |



| Serotonin 5-HT2B Receptor                      | Binding    | <25% |
|------------------------------------------------|------------|------|
| Vasopressin V1a Receptor                       | Binding    | <25% |
| Dopamine Transporter                           | Binding    | <25% |
| Norepinephrine Transporter                     | Binding    | <25% |
| Serotonin Transporter                          | Binding    | <25% |
| GABA-A Receptor<br>(Benzodiazepine site)       | Binding    | <25% |
| NMDA Receptor                                  | Binding    | <25% |
| Nicotinic Acetylcholine<br>Receptor (α4β2)     | Binding    | <25% |
| Serotonin 5-HT3 Receptor                       | Binding    | <25% |
| Calcium Channel (L-type, Dihydropyridine site) | Binding    | <25% |
| hERG Potassium Channel                         | Binding    | <25% |
| K(v) Potassium Channel                         | Binding    | <25% |
| Sodium Channel (Site 2)                        | Binding    | <25% |
| Androgen Receptor                              | Binding    | <25% |
| Glucocorticoid Receptor                        | Binding    | <25% |
| Lck Kinase                                     | Functional | <25% |
| Cyclooxygenase-1 (COX1)                        | Functional | <25% |
| Cyclooxygenase-2 (COX2)                        | Functional | <25% |
| Acetylcholinesterase                           | Functional | <25% |
| Monoamine Oxidase A (MAO-A)                    | Functional | <25% |
| Phosphodiesterase 3A<br>(PDE3A)                | Functional | <25% |



| Phosphodiesterase 4D2 | Functional | <25%          |
|-----------------------|------------|---------------|
| (PDE4D2)              | runcuonai  | <b>\23</b> 70 |

Note: The complete dataset for the Eurofins SafetyScreen44™ panel can be accessed through the opnMe portal by Boehringer Ingelheim.[2]

# Experimental Protocols [14C]-Citrate Uptake Assay for SLC13A5

This protocol describes the method used to determine the inhibitory activity of **BI 01383298** on SLC13A5-mediated citrate uptake.

#### Cell Culture and Seeding:

- HepG2 cells, endogenously expressing human SLC13A5, are seeded at a density of 4 x 10<sup>5</sup> cells per well in 24-well plates and cultured for 48 hours.
- HEK293FT cells are seeded at a density of 2 x 10<sup>5</sup> cells per well in 24-well plates. After 24 hours, cells are transfected with a plasmid expressing human SLC13A5, human SLC13A2, human SLC13A3, or mouse Slc13a5 using a suitable transfection reagent. Uptake assays are performed 48 hours post-transfection.[3]

#### Uptake Assay:

- On the day of the assay, cell monolayers are washed twice with a pre-warmed choline buffer (in mM: 140 Choline Chloride, 2 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, pH 7.4).
- For inhibition studies, cells are pre-incubated for 30 minutes with varying concentrations of **BI 01383298** in a sodium-containing buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, pH 7.4).
- The uptake is initiated by adding 1 ml of the sodium-containing buffer containing [ $^{14}$ C]-citrate (typically at a final concentration of 10  $\mu$ M) and the respective concentration of the inhibitor.
- The cells are incubated for 30 minutes at 37°C.



- The uptake is terminated by aspirating the uptake solution and washing the cells four times with 2.5 ml of ice-cold choline buffer.[4]
- The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- The radioactivity in the cell lysates is measured by liquid scintillation counting.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the citrate uptake.
- IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

## **Eurofins SafetyScreen44™ Panel**

**BI 01383298** was profiled at a single concentration (10  $\mu$ M) in duplicate against a panel of 44 targets using a combination of radioligand binding and functional assays. The specific protocols for each of the 44 assays are proprietary to Eurofins. However, the general principles are as follows:

- Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor or transporter. The results are expressed as a percentage of inhibition of the specific binding of the radioligand.
- Enzyme and Other Functional Assays: These assays measure the effect of the test compound on the activity of a specific enzyme or the function of an ion channel. The results are expressed as a percentage of inhibition of the control activity.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Workflow for the [14C]-Citrate Uptake Assay.



Click to download full resolution via product page

Caption: Mechanism of SLC13A5 inhibition by BI 01383298.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. opnme.com [opnme.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Comparative Analysis of BI 01383298 Cross-Reactivity with Other Transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606064#cross-reactivity-of-bi-01383298-with-other-transporters]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com